

# Application Note: Quantification of Chlorphenesin Using a Validated HPLC Method

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## Compound of Interest

Compound Name: Chlorphenesin

Cat. No.: B1668841

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## Introduction

**Chlorphenesin** is a synthetic preservative and cosmetic biocide used in a variety of personal care products to prevent the growth of bacteria, fungi, and yeast.<sup>[1]</sup> Accurate quantification of **chlorphenesin** in raw materials and finished products is crucial for ensuring product quality, safety, and compliance with regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and reliable technique for the determination of **chlorphenesin**. This application note provides a detailed protocol for the development and validation of a simple, sensitive, and accurate isocratic reverse-phase HPLC (RP-HPLC) method for the quantification of **chlorphenesin**.

## Experimental

### Materials and Reagents

- **Chlorphenesin** reference standard (≥98% purity)
- HPLC grade acetonitrile (MeCN)
- HPLC grade methanol (MeOH)
- Purified water (18.2 MΩ·cm)
- Phosphoric acid (analytical grade)

- 0.45 µm membrane filters

## Instrumentation

- HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.
- A C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[\[2\]](#)[\[3\]](#)[\[4\]](#) Other suitable columns include C8 or ODS columns.[\[5\]](#)[\[6\]](#)
- Data acquisition and processing software.

## Chromatographic Conditions

The following chromatographic conditions have been established for the effective separation and quantification of **chlorphenesin**:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Methanol:Water (55:45, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25 °C
Detection Wavelength	280 nm
Run Time	Approximately 10 minutes

Note: The mobile phase can also be composed of acetonitrile and water.[\[6\]](#)[\[7\]](#) For some applications, adjusting the pH of the mobile phase with phosphoric acid to around 2.5 may be beneficial.[\[5\]](#)

## Protocols

### Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of **chlorphenesin** reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100, and 250 µg/mL).

## Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., cosmetic cream, lotion, raw material). A general procedure is as follows:

- Accurately weigh a known amount of the sample into a suitable volumetric flask.
- Add a portion of the mobile phase and sonicate for 15-20 minutes to extract the **chlorphenesin**.
- Dilute to volume with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm membrane filter into an HPLC vial before injection.

## Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

Validation Parameter	Typical Acceptance Criteria
Specificity	The peak for chlorphenesin should be well-resolved from any other components in the sample matrix.
Linearity	Correlation coefficient ( $r^2$ ) $\geq 0.999$ over the concentration range.
Accuracy (Recovery)	98.0% - 102.0% recovery of the analyte spiked into a placebo matrix.
Precision (RSD)	Repeatability (Intra-day): RSD $\leq$ 2.0% Intermediate Precision (Inter-day): RSD $\leq$ 2.0%
Limit of Detection (LOD)	Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-noise ratio of 10:1.
Robustness	The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition).

## Data Presentation

The quantitative data obtained from the method validation experiments are summarized in the following tables.

Table 1: Linearity Data for **Chlorphenesin**

Concentration (µg/mL)	Peak Area (mAU*s)
1	[Insert Data]
5	[Insert Data]
10	[Insert Data]
25	[Insert Data]
50	[Insert Data]
100	[Insert Data]
250	[Insert Data]
Correlation Coefficient (r <sup>2</sup> )	≥ 0.999

A good linear relationship has been reported in the range of 1-500 mg/L with a correlation coefficient of 1.0000.[2]

Table 2: Accuracy (Recovery) Data

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
Low	[Insert Data]	[Insert Data]	[Insert Data]
Medium	[Insert Data]	[Insert Data]	[Insert Data]
High	[Insert Data]	[Insert Data]	[Insert Data]
Average Recovery (%)	98.0% - 102.0%		

Recoveries of **chlorphenesin** at different spiked levels have been reported to be between 99.0%-103%.[2][3][4]

Table 3: Precision (Repeatability and Intermediate Precision) Data

Concentration (µg/mL)	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
Low	[Insert Data]	[Insert Data]
Medium	[Insert Data]	[Insert Data]
High	[Insert Data]	[Insert Data]
Average RSD (%)	≤ 2.0%	≤ 2.0%

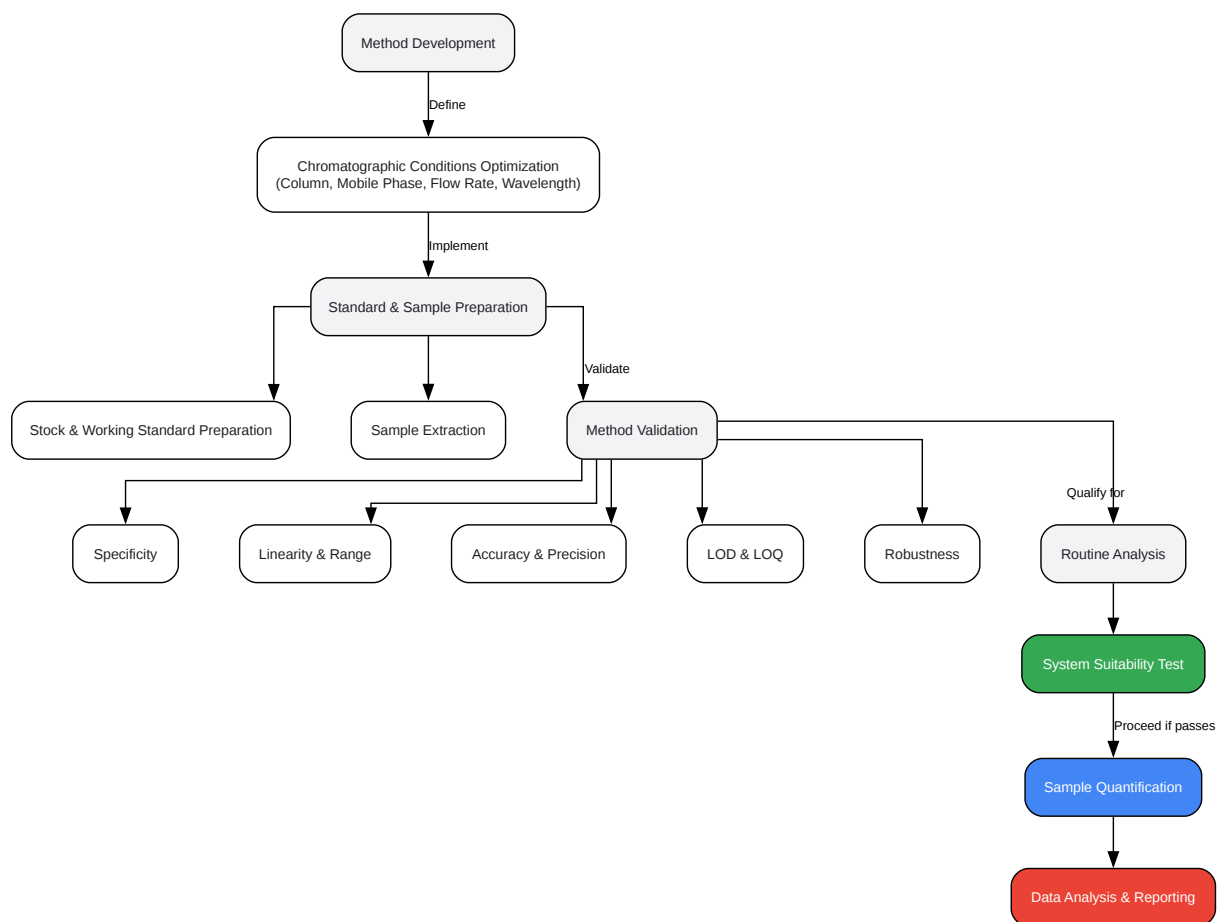
Relative standard deviations (RSD) have been reported to be ≤1.2%.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Table 4: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
RSD of Peak Area	≤ 2.0% (for n=6 injections)

## Visualization

The overall workflow for the development and quantification of **chlorphenesin** using the HPLC method is depicted in the following diagram.



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